Julolidine-9-methanamine

Description

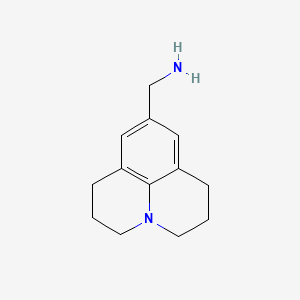

Structure

3D Structure

Properties

IUPAC Name |

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c14-9-10-7-11-3-1-5-15-6-2-4-12(8-10)13(11)15/h7-8H,1-6,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYIDUGXCDMMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=CC3=C2N(C1)CCC3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329811 | |

| Record name | JULOLIDINE-9-METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500731-75-9 | |

| Record name | JULOLIDINE-9-METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Julolidine 9 Methanamine and Its Analogues

Direct Synthesis Approaches for Julolidine-9-methanamine

The direct synthesis of this compound typically originates from a precursor, 9-formyljulolidine (B1147921). This key intermediate can be subjected to reductive amination. While specific literature detailing a one-pot synthesis of this compound is scarce, the pathway can be inferred from standard organic transformations. The synthesis would involve the reaction of 9-formyljulolidine with ammonia (B1221849) or an ammonia equivalent to form an intermediate imine, which is then reduced in situ to the desired primary amine, this compound. The choice of reducing agent is critical to ensure the selective reduction of the imine without affecting the aromatic core.

Functionalization Reactions at the C-9 Position of the Julolidine (B1585534) Core

The C-9 position of the julolidine scaffold is electronically activated and serves as a prime site for electrophilic substitution and other functionalization reactions, enabling the introduction of a wide array of substituents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of julolidine chemistry, microwave irradiation has been effectively used to synthesize C-9 functionalized derivatives starting from 9-formyljulolidine. nih.gov

One notable example is the microwave-assisted Willgerodt-Kindler reaction. nih.govresearchgate.net This reaction converts 9-formyljulolidine into julolidine-9-thioamides by reacting it with an amine (like piperidine (B6355638) or morpholine) and elemental sulfur under microwave heating. These thioamides can then be readily converted into the corresponding julolidine-9-carboxamides using reagents such as trifluoroacetic anhydride. nih.govresearchgate.net This two-step process provides an efficient route to C-9 amide derivatives, which are versatile precursors for other functional groups. nih.gov

| Precursor | Reagents | Product | Conditions | Yield | Reference |

| 9-Formyljulolidine | Sulfur, Piperidine, DMF | N-Piperidine julolidine-9-thioamide | Reflux | 75-83% | researchgate.net |

| 9-Formyljulolidine | Sulfur, Piperidine | N-Piperidine julolidine-9-thioamide | Microwave | - | nih.gov |

| Julolidine-9-thioamide | Trifluoroacetic Anhydride (TFAA) | Julolidine-9-carboxamide | - | >90% | researchgate.net |

This table summarizes the synthesis of julolidine-9-carboxamide derivatives, a key functionalization at the C-9 position.

Benzotriazole (B28993) has proven to be a highly effective auxiliary in the synthesis of heterocyclic compounds. The Katritzky benzotriazole methodology provides a convenient route for the construction of the julolidine ring system itself. wikipedia.orgacs.org The reaction typically involves N,N-bis[(benzotriazol-1-yl)methyl]aniline reacting with electron-rich alkenes like ethyl vinyl ether or 1-vinylpyrrolidin-2-one. acs.org This approach primarily facilitates the formation of the fused ring system, leading to substitutions at the C-1 and C-7 positions. acs.org

While this methodology is powerful for building the core julolidine scaffold and introducing substituents on the aliphatic portion of the molecule, its application for the direct functionalization of the C-9 position is not the primary focus and is less commonly reported. acs.org

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. beilstein-journals.orgnih.gov The Povarov reaction, a type of aza-Diels–Alder reaction, is a prominent MCR used for the synthesis of tetrahydroquinolines and, by extension, julolidine scaffolds. beilstein-journals.orgresearchgate.net

A notable advancement is the use of a microwave-assisted, solvent-free, three-component Povarov reaction to synthesize julolidine derivatives. researchgate.netconicet.gov.arunlp.edu.ar This reaction typically involves an aniline (B41778), an aldehyde, and a dienophile like 2,3-dihydrofuran. The use of a recyclable, heterogeneous catalyst, such as silica-supported p-sulfonic acid calix consensus.apparene, enhances the reaction's efficiency and sustainability. researchgate.netconicet.gov.arunlp.edu.ar This method allows for the construction of the core structure with various substitutions on the aromatic ring, which can influence the C-9 position. For instance, using different substituted anilines leads to a range of C-8 substituted julolidines. unlp.edu.ar

| Aniline Substituent (para) | Dienophile | Catalyst | Conditions | Yield (%) | Reference |

| H | 2,3-Dihydrofuran | CX4SO3HSi | 50 W, 10 min | 95 | unlp.edu.ar |

| F | 2,3-Dihydrofuran | CX4SO3HSi | 50 W, 10 min | 97 | unlp.edu.ar |

| Cl | 2,3-Dihydrofuran | CX4SO3HSi | 50 W, 10 min | 94 | unlp.edu.ar |

| Br | 2,3-Dihydrofuran | CX4SO3HSi | 50 W, 10 min | 92 | unlp.edu.ar |

| I | 2,3-Dihydrofuran | CX4SO3HSi | 50 W, 10 min | 83 | unlp.edu.ar |

| CH3 | 2,3-Dihydrofuran | CX4SO3HSi | 50 W, 10 min | 89 | unlp.edu.ar |

This table illustrates the synthesis of various julolidine analogues via a microwave-assisted, catalyzed Povarov MCR.

Catalytic methods offer precise control over chemical transformations. For julolidine derivatization, catalytic approaches have been developed for direct and selective C-H functionalization at the C-9 position.

A significant example is the catalytic enantioselective Friedel-Crafts reaction. Julolidine can react with ethyl glyoxylate (B1226380) in the presence of a chiral copper-bisoxazoline complex as a catalyst. acs.org This reaction proceeds with high yield and excellent enantioselectivity, exclusively forming the para-substituted product, which corresponds to functionalization at the C-9 position. This method provides direct access to optically active mandelic acid derivatives of julolidine. acs.org

Another innovative approach involves a catalyst-free transfer hydrogenation reaction. rsc.org In this process, 8-alkoxyjulolidine derivatives act as both a hydride donor (from the C-2 position) and a π-nucleophile (at the C-9 position). This dual reactivity enables a cascade reaction with highly polarizable hemicyanines, resulting in the formation of a fully π-conjugated push-pull structure functionalized at the C-9 position. rsc.org

| Reaction Type | Julolidine Reactant | Electrophile | Catalyst/Conditions | Product | Yield/ee | Reference |

| Friedel-Crafts | Julolidine | Ethyl glyoxylate | Cu(OTf)2-Bisoxazoline | C-9 substituted mandelic acid ester | 91% / 93% ee | acs.org |

| Transfer Hydrogenation | 8-n-butoxyjulolidine | TCF-hemicyanine | Acetonitrile, Reflux | C-9 substituted merocyanine (B1260669) | - | rsc.org |

This table highlights key catalytic methods for the specific functionalization of the C-9 position of julolidine.

Stereoselective and Regioselective Synthesis of Julolidine Analogues

Controlling the stereochemistry and regiochemistry during the synthesis of julolidine analogues is essential for creating compounds with specific properties. Several advanced strategies have been developed to achieve this control.

Domino Knoevenagel/Intramolecular Hetero-Diels-Alder Reaction : This method provides a facile and stereoselective route to complex julolidine hybrid analogues. The reaction proceeds efficiently under microwave irradiation, affording highly stereoselective cycloadducts in good yields. researchgate.net

Nanoparticle Catalysis : Magnesium silicate (B1173343) (MgSiO3) nanoparticles have been used as a heterogeneous catalyst for the regio- and stereocontrolled synthesis of novel julolidine hybrid analogues. consensus.appresearchgate.net This method utilizes an intramolecular dipolar cycloaddition reaction and benefits from the recyclability of the catalyst, aligning with green chemistry principles. researchgate.net The process yields various new julolidine analogues with good yields ranging from 65% to 85%. researchgate.net

Enantioselective Catalytic Hydrogenation : Optically pure julolidine derivatives can be synthesized through a ruthenium-catalyzed enantioselective cascade hydrogenation and reductive amination of 2-(quinolin-8-yl)ethyl ketones. researchgate.net This protocol delivers various chiral julolidine compounds in high isolated yields (up to 94%) and with excellent diastereoselectivities and enantioselectivities (up to 99% ee) under mild conditions. researchgate.net

Lewis Acid-Promoted Spirocyclization : Spirocyclic julolidine derivatives can be formed in high yields (68–97%) through the spirocyclization of (1-alkyltetrahydroquinolin-8-yl)methylidene-1H-imidazol-5(4H)-ones, promoted by a Lewis acid such as tin(IV) chloride (SnCl4). bohrium.com This reaction proceeds via a 1,5-hydride shift. bohrium.com

Advanced Spectroscopic and Photophysical Investigations of Julolidine 9 Methanamine Based Systems

Intramolecular Charge Transfer (ICT) Characteristics

Julolidine-9-methanamine and its derivatives are classic examples of donor-π-acceptor (D-π-A) systems, where the julolidine (B1585534) moiety acts as a potent electron donor. Upon photoexcitation, these molecules can undergo Intramolecular Charge Transfer (ICT), a fundamental process where electron density is redistributed from the electron-donating julolidine part to the electron-accepting part of the molecule. rsc.orgresearchgate.netresearchgate.net This charge redistribution leads to the formation of an excited state with a large dipole moment.

A key characteristic of many julolidine-based systems is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. nih.govrsc.orgsemanticscholar.org In the ground state, the molecule is relatively planar, allowing for efficient π-conjugation. However, upon excitation, rotation around the single bond connecting the donor and acceptor moieties can occur. nih.govrsc.org In polar solvents, this twisting is energetically favorable and leads to a highly polar, charge-separated TICT state where the donor and acceptor moieties are electronically decoupled. nih.govnih.gov This process is often associated with dual fluorescence: a higher energy emission from the locally excited (LE) state and a lower energy, red-shifted emission from the relaxed TICT state. rsc.org The stabilization of the polar TICT state by polar solvents is a hallmark of this phenomenon. nih.gov

The efficiency of ICT and the formation of the TICT state are highly sensitive to the surrounding environment. rsc.orgsemanticscholar.org This sensitivity is manifested as solvatochromism, where the absorption and emission spectra of the compound shift with changes in solvent polarity. nih.govwikipedia.org In julolidine-based dyes, a bathochromic (red) shift in the emission spectrum is typically observed with increasing solvent polarity, indicating a greater stabilization of the polar excited state relative to the ground state. wikipedia.org

The strength of the electron donor and acceptor groups, as well as the nature of the π-conjugated bridge, significantly influences the ICT characteristics. rsc.orgnih.gov Stronger donors and acceptors enhance the charge transfer character of the excited state. researchgate.net

Photoinduced Electron Transfer (PET) Mechanisms in Julolidine-Derived Fluorophores

Photoinduced Electron Transfer (PET) is another crucial photophysical process that governs the fluorescence properties of many julolidine-derived fluorophores. rsc.orgqub.ac.ukresearchgate.net In a typical PET sensor, the julolidine fluorophore is linked to a receptor unit (an electron donor or acceptor) via a short spacer. montclair.edu The fluorescence of the julolidine core can be "switched" on or off depending on the occurrence of PET between the fluorophore and the receptor.

In the "off" state, upon excitation of the fluorophore, an electron is transferred from a high-energy molecular orbital of the receptor to the fluorophore, or vice versa, quenching the fluorescence. researchgate.net This non-radiative de-excitation pathway competes with fluorescence. When the receptor binds to a specific analyte (e.g., a metal ion or a proton), its redox potential is altered, which can inhibit the PET process. researchgate.netnih.gov This inhibition of the quenching pathway leads to a "turn-on" of fluorescence, forming the basis for many fluorescent sensors. nih.gov

For instance, a julolidine-fluorescein-based hybrid probe was designed for the detection of cysteine. nih.gov The sensing mechanism was identified as the suppression of PET quenching, resulting in a turn-on fluorescence response. nih.gov The design of PET sensors often involves a fluorophore-spacer-receptor architecture, where the spacer electronically insulates the fluorophore from the receptor to some extent, allowing for efficient PET in the absence of the analyte. montclair.edu The efficiency of PET is governed by the free energy change of the electron transfer process, which depends on the oxidation and reduction potentials of the donor and acceptor moieties.

Molecular Rotor Behavior and Environment-Sensitive Fluorescence

Many julolidine-9-substituted derivatives exhibit properties of fluorescent molecular rotors. nih.govrsc.orgunipi.it These molecules possess rotatable single bonds that allow for intramolecular rotation in the excited state. This rotation provides a non-radiative decay pathway that competes with fluorescence emission. nih.gov

In low-viscosity environments, the intramolecular rotation is facile, leading to efficient non-radiative decay and, consequently, low fluorescence quantum yield. nih.gov However, in viscous media, the intramolecular rotation is hindered. nih.gov This restriction of rotational freedom blocks the non-radiative decay channel, forcing the excited molecule to relax through the radiative pathway of fluorescence. nih.gov As a result, a significant enhancement in fluorescence intensity and quantum yield is observed with increasing environmental viscosity. nih.govnih.gov

This viscosity-dependent fluorescence makes julolidine-based molecular rotors excellent probes for sensing microviscosity in various environments, from polymer films to biological systems like cell membranes. rsc.orgunipi.itnih.gov The relationship between fluorescence intensity and viscosity often follows a power-law relationship.

For example, 9-(dicyanovinyl)julolidine (DCVJ) is a well-known molecular rotor whose fluorescence quantum yield is highly dependent on the viscosity of its environment. nih.gov Similarly, derivatives like 9-(2-carboxy-2-cyano)vinyl-julolidine (CCVJ) have been extensively studied as viscosity sensors. nih.gov

The table below shows the emission maxima of a julolidine derivative in different solvent mixtures, illustrating its environment-sensitive fluorescence.

| Solvent System | Emission Maximum (nm) |

| Chloroform (B151607) | 580 |

| Toluene | 595 |

| Methanol | 610 |

Two-Photon Absorption Properties of Julolidine-Derived Dyes

Julolidine-derived dyes, due to their strong intramolecular charge transfer characteristics, often exhibit significant two-photon absorption (2PA) cross-sections. 2PA is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by absorbing a single photon of higher energy (i.e., shorter wavelength).

The large change in dipole moment between the ground and the ICT excited state in D-π-A systems containing julolidine is a key factor contributing to their high 2PA activity. This property is highly advantageous for applications in biological imaging, such as two-photon microscopy. Two-photon excitation uses near-infrared (NIR) light, which allows for deeper penetration into biological tissues with reduced scattering and lower phototoxicity compared to conventional one-photon excitation with UV or visible light.

A family of julolidine-containing fluorescent rhodols has been synthesized and shown to be applicable for in vitro two-photon microscopy imaging of cells. nih.gov The incorporation of the rigid julolidine structure can decrease the TICT process, which can be beneficial for enhancing fluorescence brightness. nih.gov

Influence of Structural Modifications on Electronic States and Optical Response

The electronic states and optical properties of julolidine-based systems can be finely tuned through structural modifications. rsc.orgnih.govnih.gov Changes to the electron donor, the electron acceptor, or the π-conjugated linker can have profound effects on the absorption and emission wavelengths, quantum yield, and other photophysical parameters. nih.gov

Donor Moiety: Modifying the julolidine donor itself, for example, by introducing substituents, can alter its electron-donating strength. While the rigid structure of julolidine already provides a strong donating character, further enhancements can influence the extent of ICT. researchgate.net

Acceptor Moiety: The nature of the electron-accepting group has a dramatic effect on the optical properties. researchgate.netresearchgate.net Increasing the electron-withdrawing strength of the acceptor group generally leads to a red-shift in both the absorption and emission spectra due to a lowering of the LUMO energy level and a smaller HOMO-LUMO energy gap. semanticscholar.org

π-Conjugated Bridge: The length and composition of the π-linker that connects the julolidine donor to the acceptor play a crucial role in mediating the electronic communication between the two ends of the molecule. nih.gov Extending the conjugation length typically results in bathochromic shifts in the spectra. koreascience.kr

For example, a study on julolidine-based nonlinear optical chromophores demonstrated that varying the acceptor groups allowed for tuning of the intramolecular charge-transfer energy gaps. rsc.org Density functional theory (DFT) calculations are often employed to understand the effects of these structural changes on the frontier molecular orbitals (HOMO and LUMO) and to predict the resulting optical properties. rsc.orgsemanticscholar.org

The following table summarizes the effect of different acceptor groups on the emission wavelength of a julolidine-based dye.

| Acceptor Group | Emission Wavelength (nm) |

| Dicyanovinyl | 620 |

| Thiobarbituric acid | 650 |

| Tricyanofuran (TCF) | 680 |

Fluorescence Lifetime Studies in Various Media

The fluorescence lifetime (τ) is an intrinsic property of a fluorophore, defined as the average time it spends in the excited state before returning to the ground state. nih.gov For julolidine-based systems, fluorescence lifetime is a sensitive parameter that can provide valuable insights into their photophysical behavior and their interaction with the local environment. nih.govwustl.edu

Similar to fluorescence intensity, the lifetime of julolidine molecular rotors is often dependent on the viscosity of the medium. In low-viscosity solvents, the efficient non-radiative decay pathway due to intramolecular rotation leads to a short fluorescence lifetime. As the viscosity increases, this non-radiative pathway is suppressed, and the fluorescence lifetime becomes longer. rsc.org

The polarity of the solvent can also influence the fluorescence lifetime. For molecules exhibiting TICT, the formation and stabilization of the charge-separated state can affect the rates of both radiative and non-radiative decay, thus altering the lifetime. acs.org For example, studies on certain cyanoacrylic dyes have shown solvent-dependent emission lifetimes, with different values for the ICT and TICT states. acs.org

A study on a julolidine-azolium conjugate (SEZ-JLD) designed for RNA imaging found that its fluorescence lifetime increased in the presence of RNA. rsc.org While the lifetime also showed some dependence on the viscosity of water-glycerol mixtures, the enhancement upon binding to RNA was significantly greater, indicating that the primary mechanism for the fluorescence turn-on was the restriction of intramolecular rotation upon binding, rather than just the viscosity of the medium. rsc.orgnih.gov This highlights the utility of lifetime measurements in elucidating sensing mechanisms. elifesciences.org

The table below presents hypothetical fluorescence lifetime data for a julolidine-based molecular rotor in different media.

| Medium | Viscosity (cP) | Fluorescence Lifetime (ns) |

| Methanol | 0.54 | 0.8 |

| Ethanol | 1.07 | 1.5 |

| Ethylene Glycol | 16.1 | 3.2 |

| Glycerol | 934 | 4.5 |

Design and Application of Julolidine 9 Methanamine Based Fluorescent Probes and Chemosensors

Principles of Probe Design for Targeted Analytes

The design of fluorescent probes based on the julolidine-9-methanamine scaffold leverages several key photophysical principles to achieve sensitive and selective detection of various analytes. dntb.gov.ua The core structure of julolidine (B1585534) acts as a potent electron donor, which, when conjugated with an electron-accepting unit (an acceptor or a recognition site), forms a donor-π-acceptor (D-π-A) system. nih.gov The fluorescence properties of these probes are modulated by interactions with the target analyte, primarily through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and the restriction of intramolecular rotation, characteristic of molecular rotors. scispace.comnih.gov

In a typical "off-on" sensor design utilizing the PET mechanism, the fluorescence of the julolidine fluorophore is initially quenched by an electron-rich recognition site. Upon binding with a specific analyte, the electron-donating ability of the recognition site is suppressed, which inhibits the PET process and restores the fluorescence of the julolidine moiety. nih.gov Conversely, the ICT mechanism involves a change in the electronic distribution of the molecule upon photoexcitation. scispace.com The interaction with an analyte can alter the energy of the ICT state, leading to a detectable shift in the emission wavelength, which is often utilized in ratiometric sensing. nih.gov

Another significant design principle involves creating "molecular rotors," where the julolidine group is linked to another part of the molecule via a single bond that allows for free rotation. scispace.comrsc.org In environments with low viscosity, the excited state deactivates through non-radiative pathways facilitated by this intramolecular rotation. nih.gov When the rotation is hindered, either by binding to a large molecule like RNA or by an increase in the local medium's viscosity, the non-radiative decay pathway is blocked, causing a significant enhancement in fluorescence emission. nih.govnih.gov These fundamental principles allow for the rational design of this compound derivatives as highly specific and sensitive fluorescent probes.

Chemo- and Bio-Sensing of Biogenic Amines (e.g., Cadaverine)

This compound derivatives have been successfully engineered as chemosensors for the detection of biogenic amines (BAs), which are crucial indicators of food spoilage. researchgate.netnih.govmdpi.com These low molecular weight nitrogenous compounds are formed by the microbial decarboxylation of amino acids. nih.govmdpi.com Probes have been designed to react specifically with BAs like cadaverine (B124047), leading to a distinct optical response.

One effective strategy involves an aza-Michael addition followed by an elimination reaction between the probe and cadaverine. researchgate.net Researchers have developed probes where a julolidine derivative is functionalized with a reactive site, such as a dicyanovinyl group. researchgate.net In the absence of cadaverine, the probe exhibits a specific fluorescence profile. Upon reaction with cadaverine, the chemical structure of the probe is altered, generating a new fluorescent species with a different emission wavelength. This change provides a colorimetric and ratiometric fluorescence response, allowing for more accurate detection by measuring the ratio of two emission intensities. researchgate.net The performance of these sensors can be fine-tuned by modifying the electron-withdrawing strength of the substitution groups on the reactive site. researchgate.net A probe named JDCN, featuring a dicyanovinyl group, demonstrated exceptional sensing capabilities, including a rapid response time of approximately 60 seconds and a low detection limit of 14 nM for cadaverine. researchgate.net Furthermore, the practical application of such probes has been demonstrated through the fabrication of test kits capable of detecting cadaverine vapor with a high-contrast fluorescence change from red to blue. researchgate.net

| Probe Name | Analyte | Sensing Mechanism | Response Type | Limit of Detection (LOD) | Key Features |

| JDCN | Cadaverine | Aza-Michael addition followed by elimination | Colorimetric and Ratiometric Fluorescence | 14 nM | Rapid response (~60 s), high selectivity, applicable for vapor detection. researchgate.net |

Nucleic Acid (RNA) Imaging with Julolidine-Azolium Conjugates

Imaging intracellular RNA is essential for understanding cellular function, and julolidine-based probes have emerged as powerful tools for this purpose. nih.gov Researchers have designed and synthesized a series of cationic julolidine-azolium conjugates that function as "turn-on" fluorescent probes for RNA. rsc.org These probes, including OX-JLD, BTZ-JLD, and SEZ-JLD, consist of the electron-donating julolidine moiety linked to an electron-accepting azolium unit. nih.govrsc.org

The sensing mechanism is based on the principle of a fluorescent molecular rotor. nih.gov In their free state in solution, the probes exhibit weak fluorescence due to the free intramolecular rotation between the julolidine donor and the azolium acceptor, which provides a non-radiative pathway for the decay of the excited state. rsc.org When the probes bind to the structurally rigid and viscous microenvironment of RNA, this intramolecular rotation is restricted. The restriction blocks the non-radiative decay channel, forcing the excited state to relax via fluorescence, resulting in a strong emission at a longer wavelength. nih.gov

Detailed studies revealed that BTZ-JLD and SEZ-JLD are particularly promising for cellular imaging applications due to their photophysical properties. rsc.org SEZ-JLD, for instance, exhibits a high quantum yield of approximately 34% upon binding to RNA. rsc.org These probes can permeate cell membranes without additional agents and effectively stain intracellular RNA, with prominent staining observed in the nucleoli. Cellular digest tests have confirmed the high selectivity of these probes for RNA over DNA within the cellular environment. nih.govrsc.org

| Probe Name | Target | Sensing Mechanism | Key Features | Quantum Yield (Bound) |

| OX-JLD | RNA | Restriction of intramolecular rotation | Cationic julolidine-azolium conjugate. rsc.org | Not specified |

| BTZ-JLD | RNA | Restriction of intramolecular rotation | Promising for cellular imaging, RNA-selective. nih.govrsc.org | Not specified |

| SEZ-JLD | RNA | Restriction of intramolecular rotation | Deep-red imaging, high quantum yield, cell-permeable. nih.govrsc.org | ~34% rsc.org |

Viscosity Sensing through Fluorescent Molecular Rotors

This compound and its derivatives are archetypal examples of fluorescent molecular rotors, which are powerful tools for measuring the viscosity of microenvironments. scispace.comrsc.orgresearchgate.net The fluorescence quantum yield of these molecules is highly dependent on the viscosity of their surroundings. nih.gov This property arises from their unique D-π-A chemical structure, which can form a twisted intramolecular charge transfer (TICT) state upon photoexcitation. nih.gov

The fundamental principle is that following photoexcitation, the molecule can relax back to the ground state via two competing pathways: radiative decay (fluorescence) or non-radiative decay through intramolecular rotation around the single bond connecting the donor (julolidine) and acceptor moieties. nih.gov In solvents or environments of low viscosity, the intramolecular rotation is unrestricted, and the non-radiative pathway dominates, resulting in weak fluorescence. nih.gov However, in a highly viscous environment, this rotation is hindered. nih.gov The restriction of molecular motion suppresses the non-radiative decay channel, causing a larger fraction of the excited molecules to relax through the radiative pathway, leading to a significant increase in fluorescence intensity and quantum yield. nih.gov The well-known molecular rotor 9-(dicyanovinyl)-julolidine (DCVJ) is a classic example of this behavior and is widely used for measuring viscosity in cell membranes and monitoring polymerization processes. scispace.com

Ratiometric Fluorescence Sensing Strategies

Ratiometric fluorescence sensing is a powerful analytical technique that offers more reliable and accurate measurements compared to single-intensity (intensitometric) methods. nih.gov This approach involves measuring the ratio of fluorescence intensities at two different wavelengths. nih.gov The key advantage of a ratiometric response is that it can provide a built-in correction for environmental effects and variations in probe concentration, excitation light intensity, and detection efficiency. nih.gov

This compound based probes are well-suited for the design of ratiometric sensors. For example, the chemosensor JDCN for detecting cadaverine operates ratiometrically. researchgate.net The reaction with the analyte leads to the formation of a new chemical species, causing the disappearance of one emission peak and the appearance of a new, blue-shifted peak. The ratio of the intensities of these two peaks provides a quantitative measure of the analyte concentration. researchgate.net

Similarly, ratiometric probes can be designed for metal ions. Upon binding a metal ion, a probe can exhibit a shift in its emission wavelength due to the alteration of its ICT character. nih.gov For viscosity sensing, ratiometric probes have been developed by combining a viscosity-sensitive fluorophore like julolidine with a viscosity-insensitive reference fluorophore within the same molecule. rsc.org As viscosity changes, the emission of the julolidine part is enhanced while the reference emission remains constant, allowing for a ratiometric readout of the environmental viscosity. scispace.com This strategy minimizes interferences and improves the accuracy of the viscosity measurement. nih.govrsc.org

Solid-State Sensor Fabrication and Performance

The transition of fluorescent probes from solution-based assays to solid-state sensors is a critical step for practical applications, enabling the development of portable and reusable devices for real-time monitoring. This compound and its derivatives have been investigated for their potential in solid-state sensor fabrication, primarily for the detection of volatile organic compounds (VOCs). The operational principle of these sensors often relies on the unique photophysical properties of the julolidine moiety, particularly its behavior as a fluorescent molecular rotor.

The fluorescence of julolidine derivatives is highly sensitive to the viscosity of their microenvironment. In a rigid matrix, the intramolecular rotation that leads to a non-emissive twisted intramolecular charge transfer (TICT) state is hindered, resulting in strong fluorescence emission. unipi.itmdpi.comaip.org However, when the surrounding matrix becomes more fluid, this non-radiative decay pathway is favored, leading to a quenching of the fluorescence. unipi.it This principle is harnessed in solid-state sensors by incorporating julolidine compounds into polymer films.

The most common approach for fabricating solid-state sensors based on julolidine derivatives involves their incorporation into polymer films, particularly polystyrene (PS). unipi.itmdpi.com This can be achieved through two primary methods:

Physical Doping: In this method, the julolidine compound is physically dispersed within the polymer matrix. This is typically done by dissolving both the polymer and the fluorescent dye in a common solvent, followed by casting the solution to form a thin film. The simplicity of this method is a key advantage. unipi.it

Covalent Immobilization: To enhance the stability and response time of the sensor, the julolidine moiety can be covalently bonded to the polymer backbone. mdpi.comrsc.org This is often achieved by synthesizing a monomer containing the julolidine derivative and then copolymerizing it with a primary monomer, such as styrene (B11656). mdpi.comrsc.org This approach ensures a more uniform distribution of the fluorophore within the polymer matrix and prevents leaching of the dye. rsc.org

For instance, styrene copolymers containing 2-[4-vinyl(1,1′-biphenyl)-4′-yl]-cyanovinyljulolidine (JCBF) have been synthesized for use in VOC-sensitive thin films. mdpi.com The films are typically prepared by spin-coating the polymer solution onto a solid substrate to achieve a controlled thickness. rsc.org

The performance of julolidine-based solid-state sensors is evaluated based on their sensitivity, selectivity, response time, and reversibility upon exposure to VOCs. The interaction of VOCs with the polymer matrix is a key factor influencing the sensor's response. Well-interacting VOCs can cause the polymer matrix to swell, increasing the free volume and allowing for greater rotational freedom of the embedded julolidine molecules. This increased mobility promotes the formation of the non-emissive TICT state, resulting in a significant decrease in fluorescence intensity. unipi.itmdpi.com

Sensitivity and Selectivity:

Julolidine-based sensors have demonstrated high sensitivity to certain VOCs. For example, polystyrene films doped with julolidine fluorescent molecular rotors showed a significant decrease in fluorescence upon exposure to chloroform (B151607). unipi.itmdpi.com The selectivity of the sensor is dependent on the interaction between the VOC and the polymer matrix. VOCs that are good solvents for the polymer will induce a more pronounced response. unipi.it

Response Time and Reversibility:

The response time of these sensors can be remarkably fast. In a study involving a styrene copolymer with a covalently bound cyanovinyljulolidine derivative, a 50% reduction in the initial fluorescence intensity was observed in less than 10 seconds upon exposure to chloroform vapor. mdpi.com This rapid response is attributed to the efficient plasticization of the polymer matrix. Furthermore, these vapochromic responses are often reversible and reproducible over multiple cycles of exposure and removal of the VOC. mdpi.comsemanticscholar.org

The following tables summarize the performance characteristics of solid-state sensors based on julolidine derivatives, which can be considered analogous to the expected performance of sensors based on this compound.

Table 1: Performance of a Julolidine-Based Fluorescent Molecular Rotor Dispersed in a Polystyrene Film

| Analyte | Response | Response Time | Reversibility |

| Chloroform | Significant fluorescence decrease | Rapid | Reversible |

| Methanol | Negligible fluorescence change | - | - |

Data based on studies of julolidine fluorescent molecular rotors in polystyrene films. unipi.itmdpi.com

Table 2: Performance of a Styrene Copolymer with Covalently Bound 2-[4-vinyl(1,1′-biphenyl)-4′-yl]-cyanovinyljulolidine (JCBF)

| Analyte | Response | Response Time for 50% Fluorescence Quenching | Reversibility |

| Chloroform | Strong fluorescence quenching | < 10 seconds | Reversible and Reproducible |

| Tetrahydrofuran (THF) | Significant fluorescence quenching | Fast | Reversible and Reproducible |

| Dichloromethane (CH2Cl2) | Significant fluorescence quenching | Fast | Reversible and Reproducible |

Data based on studies of P(STY-co-JCBF) thin films. mdpi.comsemanticscholar.org

Exploration of Julolidine 9 Methanamine in Functional Materials and Photonic Systems

Development of Nonlinear Optical (NLO) Materials

The quest for high-performance organic second-order nonlinear optical (NLO) materials for applications in electro-optic (EO) modulators and all-optical signal processing has driven extensive research into chromophores with large molecular hyperpolarizability (β) and macroscopic EO activity (r33). Julolidine (B1585534) has emerged as a superior electron donor group in the design of "push-pull" NLO chromophores, which consist of an electron donor and an electron acceptor connected by a π-conjugated bridge.

The rigid and planar structure of the julolidine moiety enhances the intramolecular charge transfer (ICT) characteristics of the chromophore, a key factor for achieving high NLO activity. Research has shown that incorporating julolidine as the donor group can lead to a significant enhancement in both the microscopic and macroscopic nonlinearities of the material. For instance, a comparative study of two chromophores, one with a julolidine moiety (Ju-TCF) and another with a dialkyl-attached aminobenzene donor (St-TCF), revealed that the Ju-TCF chromophore exhibited a 30% larger electro-optic coefficient (32 pm/V) at the same molar content. researchgate.net Furthermore, the julolidine-based chromophore demonstrated superior thermal stability, with a degradation onset at 261°C, which was approximately 30°C higher than its counterpart. researchgate.net

Systematic studies on the structure-property relationships of julolidine-based NLO chromophores have provided valuable insights for molecular design. By tuning the electron acceptors and modifying the julolidine donors, researchers have been able to optimize the intramolecular charge-transfer energy gaps. For example, a series of four NLO chromophores with different acceptors and modified julolidine donors were synthesized to investigate these relationships. researchgate.net The study revealed that a judicious combination of a strong donor and a suitable acceptor is crucial for achieving excellent microscopic and macroscopic nonlinearity. researchgate.net

Further advancements have been made by incorporating julolidine donors into more complex chromophore architectures. For instance, guest-host polymer films containing 20% by weight of JC-TCF and JC-FTCF, which are julolidine-based chromophores, exhibited high electro-optic coefficients of up to 40 pm/V and 76 pm/V, respectively. researchgate.netnih.gov Another novel organic EO molecular glass, JMG, utilizing a julolidine moiety as the electron donor, a thiophene moiety as the conjugated bridge, and a trifluoromethyl-substituted tricyanofuran derivative as the electron acceptor, achieved an impressive EO coefficient of 147 pm/V. wiley-vch.deacs.org These findings underscore the potential of julolidine-based systems in the fabrication of high-performance EO devices.

| Chromophore | Donor | Acceptor/Bridge | Electro-optic Coefficient (r33) | Doping Concentration (wt%) | Polymer Matrix | Wavelength (nm) |

|---|---|---|---|---|---|---|

| Ju-TCF | Julolidine | TCF | 32 pm/V | Not specified | Polymer blend | Not specified |

| JC-TCF | Julolidine | TCF | 40 pm/V | 20% | Polymethyl methacrylate | Not specified |

| JC-FTCF | Julolidine | FTCF | 76 pm/V | 20% | Polymethyl methacrylate | Not specified |

| zh-1 | Julolidine | Isophorone bridge, TCF acceptor | 170 pm/V | 25% | Amorphous polycarbonate (APC) | 1310 |

| zh-2 | Julolidine | Modified isophorone bridge, TCF acceptor | 101 pm/V | 25% | Amorphous polycarbonate (APC) | 1310 |

| JMG | Julolidine | Thiophene bridge, Ph-CF3-TCF acceptor | 147 pm/V | Not applicable (molecular glass) | Not applicable | Not specified |

Applications in Photoconductive and High Sensitivity Photopolymerizable Materials

Julolidine derivatives have found applications as photoconductive materials and as components in high-sensitivity photopolymerizable systems. researchgate.net Their ability to absorb light and participate in photoinduced electron transfer processes makes them suitable for these roles.

In the realm of photopolymerization, julolidine-based dyes can act as efficient photosensitizers in multicomponent photoinitiating systems. For example, a push-pull dye with a julolidine derivative, DCJTB, has been investigated for both cationic and radical polymerization under visible light irradiation. In combination with an iodonium salt and optionally N-vinylcarbazole, the DCJTB-based system was effective for the cationic polymerization of epoxides. For the radical polymerization of acrylates, the same dye, when combined with an amine and 2,4,6-tris(trichloromethyl)-1,3,5-triazine, also demonstrated good efficiency. The underlying mechanisms for these processes were elucidated through various techniques, including steady-state photolysis, fluorescence, and cyclic voltammetry.

Julolidine-based fluorescent molecular rotors are also being explored for their utility in polymerization processes. These molecules can serve as fluorescent probes to monitor changes in the microenvironment, such as viscosity and polarity, which are critical parameters during polymerization. While the direct application of Julolidine-9-methanamine in these systems is not extensively detailed in the available literature, the versatile photochemical properties of the broader julolidine family suggest a strong potential for such applications. The development of new dye-based photoinitiating systems is an active area of research, with a focus on improving efficiency and extending the spectral range of operation into the visible light spectrum.

Role as Organic Structure-Directing Agents (OSDAs) in Zeolite Synthesis

Zeolites are crystalline microporous materials with well-defined pore and channel structures, which find widespread use as catalysts, adsorbents, and ion-exchange materials. The synthesis of zeolites with specific framework topologies is often guided by the use of organic structure-directing agents (OSDAs). OSDAs are organic molecules that organize the inorganic precursors into a specific arrangement, leading to the formation of a desired zeolite structure.

The role of OSDAs in zeolite synthesis is multifaceted; they can act as templates, filling the pore space and directing the formation of the crystalline framework. The size, shape, and charge distribution of the OSDA molecule are critical factors that influence the final zeolite structure. Researchers have employed a wide variety of organic molecules as OSDAs, including phosphazenes, alkyl-substituted mono-cationic cyclic ammonium cations, and amino-phosphonium cations, to synthesize novel and known zeolite frameworks.

Despite the extensive research in this field, a review of the current scientific literature does not provide specific examples or detailed studies on the use of "this compound" as an organic structure-directing agent for zeolite synthesis. While the structural and electronic properties of julolidine derivatives are well-suited for other applications in materials science, their role in directing the crystallization of zeolitic frameworks has not been established in the available research. The design and selection of OSDAs remain a complex process, often relying on a combination of computational screening and experimental investigation to identify suitable candidates for a target zeolite structure.

Chromogenic Substrates in Analytical Redox Reactions

Julolidine derivatives have been successfully employed as chromogenic and fluorogenic substrates in analytical redox reactions, particularly for the detection of metal ions. Their ability to undergo a distinct color or fluorescence change upon interaction with a specific analyte, often involving a redox process, makes them valuable tools for chemical sensing.

One notable application is in the detection of copper ions (Cu²⁺). Bi-julolidine compounds have been shown to act as selective chemosensors for Cu²⁺, exhibiting a visible color change in the presence of these ions. For instance, a solution of a particular bi-julolidine compound is colorless in the absence of Cu²⁺ but turns to light green, then to light purple, and finally to an aqua color with increasing concentrations of the ion. This colorimetric response allows for the visual detection of Cu²⁺.

In addition to color changes, the fluorescence of julolidine derivatives can also be modulated by the presence of metal ions. A julolidine-thiocarbonohydrazone compound, for example, displays strong fluorescence that is selectively quenched by Cu²⁺ ions. This "turn-off" fluorescence sensing provides a sensitive method for the detection of copper. The interaction between the julolidine derivative and the metal ion can involve a redox reaction, where the metal ion oxidizes a part of the organic molecule, leading to the observed change in its photophysical properties. The specificity of these sensors for certain metal ions is a key advantage for their use in analytical applications.

| Julolidine Derivative | Sensing Mechanism | Observed Change in the Presence of Cu²⁺ |

|---|---|---|

| Bi-julolidine compound 1 | Colorimetric | Solution turns from colorless to light green, then to light purple, and finally to aqua. |

| Bi-julolidine compound 2 | Colorimetric | Solution changes from light green to light violet, then to light blue, and finally to greenish aqua. |

| Julolidine-thiocarbonohydrazone | Fluorometric (Quenching) | Strong fluorescence emission is quenched. |

Theoretical and Computational Investigations of Julolidine 9 Methanamine Chemistry

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) has emerged as a principal method for predicting the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. For Julolidine-9-methanamine, DFT calculations can provide detailed insights into its geometric and electronic properties.

Researchers employ DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), to optimize the molecular geometry of julolidine (B1585534) derivatives. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which often show good correlation with experimental data obtained from techniques like X-ray crystallography. For instance, in a study of a related julolidine compound, the fused non-aromatic rings of the julolidine moiety were found to adopt envelope conformations. nih.gov The C-O and C-C bond lengths calculated through DFT were in close agreement with experimentally determined values, indicating the reliability of this theoretical approach. nih.gov

The electronic properties, such as the dipole moment and the distribution of electron density, can also be determined. The fused ring system of the julolidine moiety, which includes a nitrogen atom with its lone pair of electrons, leads to a unique electronic distribution that influences the molecule's reactivity and spectroscopic properties. DFT calculations can quantify this distribution, providing a foundation for understanding the molecule's chemical behavior.

| Parameter | Predicted Value |

| C-N Bond Length (Å) | 1.38 |

| C-C (aromatic) Bond Length (Å) | 1.40 |

| C-C (aliphatic) Bond Length (Å) | 1.53 |

| C-N-C Bond Angle (°) | 118.5 |

| Dipole Moment (Debye) | 2.5 |

Modeling of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com

For this compound, computational modeling can visualize the spatial distribution of these orbitals. The HOMO is typically localized on the electron-rich regions of the molecule, which in the case of julolidine derivatives, often involves the aromatic ring and the nitrogen atom. The LUMO, conversely, is located on the electron-deficient areas and represents the region where the molecule can accept electrons.

The HOMO-LUMO gap is a critical parameter that can be calculated using DFT. nih.gov A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. mdpi.com The electron density distribution, which can be mapped using techniques like Molecular Electrostatic Potential (MEP) surfaces, further elucidates the reactive sites of the molecule. These maps use a color scale to indicate regions of high and low electron density, providing a visual guide to where electrophilic and nucleophilic attacks are most likely to occur.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Note: The following data is illustrative and based on typical values for similar organic molecules.)

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

| Ionization Potential | 6.2 |

| Electron Affinity | 1.8 |

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry offers the ability to explore potential reaction mechanisms by mapping out the potential energy surface. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, this could involve studying its synthesis, degradation, or its interaction with other chemical species.

By employing DFT, it is possible to calculate the activation energies for different reaction pathways, which helps in determining the most likely mechanism. mdpi.com For example, in the study of chemiluminescence reactions of acridinium (B8443388) derivatives, DFT calculations were used to investigate the thermodynamic and kinetic data for different pathways, identifying the rate-determining steps. mdpi.com Similarly, for this compound, computational analysis could be used to investigate its reactivity towards electrophiles or nucleophiles, identifying the transition state structures and the energy barriers associated with these reactions.

These computational studies provide a molecular-level understanding of the reaction dynamics that is often difficult to obtain through experimental methods alone. nih.gov

Structure-Efficiency Relationship Studies through Computational Methods

Understanding how modifications to the molecular structure of this compound affect its properties and efficiency in various applications is a key area of research. Computational methods are instrumental in establishing these structure-efficiency relationships.

By systematically modifying the structure of this compound in silico—for instance, by adding different substituent groups to the aromatic ring—and then calculating the resulting changes in its electronic and chemical properties, researchers can build predictive models. These models can then guide the synthesis of new derivatives with enhanced properties.

Concluding Perspectives and Future Research Trajectories

Current Challenges in Synthesis and Application

In terms of applications, a key challenge is the intrinsic limitation of the fluorophore itself. While the julolidine (B1585534) moiety provides a rigid structure that can lead to high fluorescence quantum yields, its emission wavelength is typically in the blue-to-green region of the spectrum. For many biological imaging applications, probes that excite and emit in the red or near-infrared (NIR) regions are highly desirable to minimize background autofluorescence from biological tissues and enhance tissue penetration. Furthermore, issues such as photostability and potential cytotoxicity need to be thoroughly investigated and optimized for any in vivo applications.

Emerging Avenues for Derivative Design and Novel Functionalities

The future of julolidine-9-methanamine research lies in the creative design of new derivatives to overcome current limitations and unlock novel functionalities. The primary amine group of this compound serves as a versatile synthetic handle for a wide array of chemical modifications.

One promising direction is the extension of the π-conjugated system to shift the fluorescence to longer wavelengths. This can be achieved by reacting the amine with various aromatic aldehydes to form Schiff bases, or with activated carboxylic acids and sulfonyl chlorides to introduce larger chromophoric systems. For instance, coupling with naphthalimide or benzofuran (B130515) moieties could push the emission towards the red end of the spectrum.

Another emerging area is the development of "smart" probes that respond to specific environmental stimuli. By incorporating recognition units for specific analytes (e.g., metal ions, reactive oxygen species, or specific enzymes) onto the methanamine group, it is possible to design turn-on or ratiometric fluorescent sensors. The design of derivatives that exhibit aggregation-induced emission (AIE) is another exciting avenue, which could lead to probes that are non-emissive in solution but become highly fluorescent upon binding to a target.

The following table outlines potential derivative designs and their intended functionalities:

| Derivative Class | Synthetic Strategy | Potential Functionality |

| Red-shifted Fluorophores | Condensation with extended aromatic aldehydes (e.g., naphthaldehyde) | Bioimaging with reduced autofluorescence |

| Chemosensors | Acylation with analyte-specific recognition moieties | Detection of metal ions, pH, or specific biomolecules |

| AIEgens | Introduction of rotor-like groups that restrict intramolecular rotation upon aggregation | Probes for monitoring aggregation processes |

| Organocatalysts | Formation of chiral amides or sulfonamides | Asymmetric synthesis |

Interdisciplinary Research Opportunities

The full potential of this compound and its derivatives can only be unlocked through collaborative efforts across different scientific disciplines.

Chemistry and Materials Science: Organic chemists can focus on developing novel synthetic methodologies for efficient and diverse derivatization. Materials scientists can then investigate the photophysical properties of these new compounds in different matrices, exploring their potential in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, or as fluorescent components in advanced polymers.

Biology and Medicine: The development of new fluorescent probes based on this compound will require close collaboration with biologists to test their efficacy and specificity in cellular and in vivo models. Medicinal chemists could explore the potential of these compounds as scaffolds for the development of new therapeutic agents, leveraging the julolidine core's known interactions with biological targets.

Computational Chemistry and Data Science: Theoretical chemists can play a crucial role in predicting the photophysical and electronic properties of new derivatives, guiding synthetic efforts towards compounds with desired characteristics. The use of machine learning and data science could help in screening virtual libraries of potential derivatives to identify promising candidates for synthesis and testing.

Q & A

Basic: What are the standard protocols for synthesizing Julolidine-9-methanamine, and how can experimental reproducibility be ensured?

Methodological Answer:

Synthesis protocols should include detailed descriptions of reagents, solvents, reaction conditions (e.g., temperature, pressure), and purification methods. For reproducibility, follow guidelines requiring full experimental transparency, such as:

- Documenting step-by-step procedures, including deviations from literature methods.

- Validating purity via HPLC or NMR (e.g., reporting chemical shifts and integration ratios) .

- Providing raw spectral data in supplementary materials to confirm structural identity .

- Citing prior synthetic routes for known intermediates while emphasizing novel modifications .

Basic: How should researchers characterize the photophysical properties of this compound to ensure data reliability?

Methodological Answer:

- Use UV-Vis spectroscopy to measure absorption/emission maxima, ensuring solvent compatibility and concentration standardization.

- Validate fluorescence quantum yields via comparative actinometry (e.g., using quinine sulfate as a reference) .

- Report instrumental parameters (e.g., slit widths, detector sensitivity) to enable cross-lab comparisons .

- Address solvent effects by testing in multiple solvents (polar vs. nonpolar) to assess environmental sensitivity .

Advanced: How can computational modeling resolve contradictions in reported electronic properties of this compound?

Methodological Answer:

- Perform density functional theory (DFT) calculations to predict HOMO-LUMO gaps and compare with experimental absorption spectra .

- Validate models by benchmarking against structurally analogous compounds with well-established electronic profiles .

- Address discrepancies by analyzing solvent effects (e.g., using COSMO-RS solvation models) and conformational flexibility .

- Publish raw computational data (e.g., input files, convergence criteria) to facilitate peer validation .

Advanced: What experimental design strategies mitigate bias in studies investigating this compound’s biological activity?

Methodological Answer:

- Implement blinding in assay protocols to reduce observer bias, particularly in high-throughput screening .

- Use positive/negative controls (e.g., known enzyme inhibitors) to validate assay conditions .

- Apply statistical power analysis to determine sample sizes that ensure reproducibility .

- Disclose potential conflicts of interest (e.g., funding sources) in publications to enhance transparency .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure .

- Follow OSHA HCS guidelines for spill management: isolate contaminated areas, use absorbent materials, and avoid drainage release .

- Train personnel in emergency procedures (e.g., eye irrigation with saline for accidental exposure) .

- Maintain a chemical hygiene plan referencing CAS 58293-56-4-specific risks .

Advanced: How can systematic reviews address inconsistencies in this compound’s reported reactivity across studies?

Methodological Answer:

- Apply PRISMA or JBI checklists to evaluate study quality, focusing on methodology (e.g., purity validation, reaction conditions) .

- Conduct meta-analyses to quantify heterogeneity using I² statistics, identifying outliers for re-evaluation .

- Stratify data by variables like solvent polarity or catalyst type to isolate confounding factors .

- Publish raw datasets and analysis code in repositories to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.